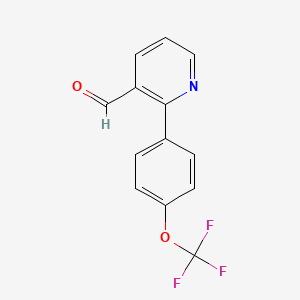
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a nicotinaldehyde moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base . The reaction conditions often require a controlled temperature and the use of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(Trifluoromethoxy)phenyl)nicotinic acid.
Reduction: Formation of 2-(4-(Trifluoromethoxy)phenyl)nicotinyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
作用機序
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes or receptors, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
2-Fluoro-4-(4-(trifluoromethoxy)phenyl)nicotinaldehyde: Similar structure with a fluorine atom instead of a hydrogen atom on the nicotinaldehyde moiety.
4-(Trifluoromethoxy)phenyl)urea: Contains the trifluoromethoxyphenyl group but with a urea moiety instead of nicotinaldehyde.
Uniqueness
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is unique due to the combination of the trifluoromethoxy group and the nicotinaldehyde structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde is an organic compound notable for its unique trifluoromethoxy group attached to a phenyl ring and linked to a nicotinaldehyde moiety. This structure imparts distinct chemical and biological properties, making it of interest in various fields, particularly in medicinal chemistry and pharmacology.
The compound is characterized by:
- Molecular Formula : C12H8F3NO
- Molecular Weight : 251.19 g/mol
- Chemical Structure : The trifluoromethoxy group enhances lipophilicity, aiding in membrane permeability and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy substituent may modulate biological pathways by affecting the compound's binding affinity and selectivity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various analogs, this compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria, suggesting potential utility as an antimicrobial agent in drug development .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, it has shown effectiveness in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
- Antitubercular Activity : In a comparative study of various compounds against Mycobacterium tuberculosis, this compound was found to exhibit superior activity compared to traditional treatments, highlighting its potential as a lead compound for tuberculosis therapy .
- Leishmaniasis Treatment : The compound has also been investigated for its efficacy against Leishmania donovani, showing promising results in reducing parasite load in infected macrophages .
Research Findings
特性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-5-3-9(4-6-11)12-10(8-18)2-1-7-17-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWMZWLJOTBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














